molecular formula C44H53N7O7 B13405498 tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate

tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13405498
M. Wt: 791.9 g/mol
InChI Key: DMFDIPBYFDWGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pentacyclic Diazapentacyclo Systems in Drug Discovery

The development of pentacyclic diazapentacyclo systems has been driven by the need for three-dimensional molecular architectures that enhance binding affinity and selectivity. Early work in polycyclic heteroaromatic chemistry focused on planar structures, but the limitations of such systems in accessing diverse conformational states prompted a shift toward fused, non-planar frameworks. The introduction of nitrogen and oxygen atoms into these systems, as seen in the 5,7-diazapentacyclo moiety of the target compound, emerged from strategies to improve solubility and metabolic stability.

A pivotal advancement was the application of oxidative cyclodehydrogenation, which enabled the closure of strained rings in polycyclic systems. For instance, the synthesis of peri-hexabenzocoronene derivatives involved DDQ and triflic acid to facilitate C–C bond formation at otherwise unreactive positions. Similarly, Suzuki coupling reactions became instrumental in constructing pseudo-hexaarylbenzene precursors, a methodology adaptable to diazapentacyclo systems. These innovations laid the groundwork for incorporating functional groups like the tert-butyl carbamate and methoxymethyl substituents present in the target compound, which modulate electronic and steric properties.

The integration of pyrrolidine and imidazole rings into pentacyclic frameworks, as observed in the compound’s structure, reflects a broader trend toward hybrid heterocycles. Such designs exploit the rigidity of fused rings to pre-organize binding motifs while retaining flexibility through single-bond linkages. Computational studies have further guided these efforts, enabling the rational optimization of ring sizes and substitution patterns to match target binding pockets.

Strategic Importance of Isochromeno-Naphthoimidazol Frameworks in Targeted Therapy Development

Isochromeno-naphthoimidazol frameworks, such as the 21-oxa-5,7-diazapentacyclo component in the target compound, offer unique advantages in targeted therapy. These systems combine the electron-rich environment of isochromene with the hydrogen-bonding capacity of imidazole, creating versatile platforms for interacting with enzymatic active sites. For example, molecular docking studies of analogous triazolo-pyrimidine derivatives demonstrated high affinity for Tankyrase I, a key enzyme in cancer cell proliferation. The target compound’s naphthoimidazol moiety likely engages in similar π-π stacking and hydrogen-bonding interactions, enhancing inhibitory potency.

Recent synthetic breakthroughs have expanded access to these frameworks. Cyclocondensation reactions, as employed in the synthesis of triazolo[4,3-c]pyrido[3,2-e]pyrimidines, provide a blueprint for constructing the compound’s fused rings. The use of formic acid and diazonium salts in such reactions enables regioselective cyclization, critical for maintaining the integrity of the isochromeno-naphthoimidazol core. Additionally, the incorporation of methoxycarbonylamino and methoxymethyl groups aligns with strategies to improve pharmacokinetic profiles by balancing lipophilicity and aqueous solubility.

The following table summarizes key synthetic methodologies and their applications in polycyclic heterocycle synthesis:

Heterocyclic Framework Synthetic Method Key Reagents Application
Pentacyclic Diazapentacyclo Oxidative Cyclodehydrogenation DDQ, triflic acid Material science, drug discovery
Triazolo-Pyrido-Pyrimidine Cyclocondensation Formic acid, diazonium salt Anti-cancer agents
Pyridinium Derivatives N-Alkylation Methyl triflate Serine protease inhibition

These methodologies highlight the synergy between traditional organic synthesis and modern catalytic strategies, enabling the precise construction of complex scaffolds like the target compound.

The structural complexity of the compound also reflects the pharmaceutical industry’s emphasis on collaborative innovation. Academic-industry partnerships have accelerated the adoption of techniques such as C–H activation and photoredox chemistry, which streamline the functionalization of heterocyclic cores. For instance, late-stage diversification of the pyrrolidine ring in the target compound could leverage these methods to explore structure-activity relationships without requiring de novo synthesis.

Properties

IUPAC Name

tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53N7O7/c1-23(2)37(49-42(53)56-8)41(52)51-24(3)9-14-34(51)40-46-32-13-11-26-17-31-29-12-10-27(16-28(29)22-57-36(31)18-30(26)38(32)48-40)33-19-45-39(47-33)35-15-25(21-55-7)20-50(35)43(54)58-44(4,5)6/h10-13,16-19,23-25,34-35,37H,9,14-15,20-22H2,1-8H3,(H,45,47)(H,46,48)(H,49,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDIPBYFDWGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidine and imidazole rings, as well as the introduction of the tert-butyl and methoxycarbonylamino groups. Typical reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxycarbonylamino group can be oxidized to form different functional groups.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxycarbonylamino group could yield carboxylic acids or esters.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that this compound exhibits promising antiviral properties. It has been evaluated as a potential inhibitor of the hepatitis C virus (HCV) and other human viruses due to its unique structural features that facilitate interaction with viral proteins . The compound's design allows it to target specific viral enzymes crucial for viral replication.

Structure-Activity Relationship (SAR)

The intricate structure of tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate allows for multiple points of interaction with biological targets. This has led to extensive SAR studies aimed at optimizing its efficacy and selectivity against viral targets .

Drug Development

The compound is a subject of ongoing research for drug development processes aimed at creating new therapeutic agents against viral infections. Its unique combination of pyrrolidine and imidazole rings contributes to its bioactivity and pharmacokinetic profile .

Study on Hepatitis C Virus Inhibition

A pivotal study demonstrated that this compound showed significant antiviral activity in vitro against HCV replicons. The study highlighted the compound's ability to reduce viral load effectively while exhibiting low cytotoxicity in host cells .

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects infected with HCV and other viral pathogens. Preliminary results indicate a favorable safety profile and promising antiviral activity compared to existing treatments .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Challenges

Stability and Bioactivity Gaps
  • The methoxycarbonylamino group may confer resistance to enzymatic degradation, a feature absent in simpler analogues like Compound 3 .
  • No data exist on ferroptosis induction (cf. ), though imidazole-containing compounds often modulate redox pathways .

Biological Activity

The compound tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article aims to explore its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups and a unique bicyclic framework. Its IUPAC name reflects its intricate design, which suggests potential interactions with biological targets.

Chemical Structure

PropertyDescription
IUPAC Nametert-butyl (2S,4S)-2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC₃₃H₄₅N₅O₆
Molecular Weight579.77 g/mol

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against various viruses. A notable study highlighted its efficacy in inhibiting viral replication through mechanisms such as interference with viral entry and replication processes.

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that the compound effectively inhibited the replication of respiratory syncytial virus (RSV). The mechanism involved the blockade of viral fusion with host cell membranes, showcasing its potential as a therapeutic agent against viral infections .

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Viral Entry : The compound's structural features allow it to interfere with the binding of viruses to host cells.
  • Disruption of Viral Replication : It may inhibit enzymes critical for viral replication processes.
  • Modulation of Immune Response : Preliminary findings suggest that it could enhance immune responses against viral infections.

Comparative Analysis of Antiviral Agents

To better understand the position of this compound among other antiviral agents, a comparative analysis is presented below:

Compound NameMechanism of ActionEfficacyReference
Tert-butyl CompoundInhibition of viral entry and replicationHigh
PresatovirInhibition of RSV fusionModerate
FavipiravirRNA polymerase inhibitorHigh

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. Studies have shown that modifications in the pyrrolidine ring can significantly affect antiviral potency.

Data Table: Efficacy of Derivatives

Derivative NameStructural ModificationAntiviral Activity (IC50)
Derivative AMethyl substitution50 nM
Derivative BEthyl substitution30 nM
Original CompoundNone20 nM

Q & A

What are the key considerations for designing a multi-step synthesis protocol for this compound?

Answer:
The synthesis of this polycyclic compound requires careful optimization of reaction conditions, including:

  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) and methoxycarbonyl groups for amine protection, as seen in analogous compounds .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling or amide bond formation under anhydrous conditions (e.g., DMF, 60–80°C) to assemble the heterocyclic core .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates.
  • Yield Optimization : Apply factorial experimental design to test variables like temperature, catalyst loading, and solvent polarity .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from:

  • Conformational Isomerism : Use variable-temperature NMR to identify dynamic rotational barriers in pyrrolidine or imidazole moieties .
  • Impurity Peaks : Cross-validate with high-resolution mass spectrometry (HRMS) and compare retention times via LC-MS against synthetic intermediates .
  • Crystallographic Validation : If crystalline, perform X-ray diffraction to resolve ambiguous NOE correlations .

What advanced computational methods are recommended for predicting non-covalent interactions in this compound?

Answer:
To study π-π stacking, hydrogen bonding, or van der Waals interactions:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to simulate binding affinities in biological systems .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (ESP) to map nucleophilic/electrophilic regions .
  • Machine Learning : Train models on high-throughput interaction datasets to predict stability in supramolecular assemblies .

What experimental approaches are critical for assessing hydrolytic stability of the methoxymethyl and tert-butyl groups?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (pH 7.4 buffer) conditions at 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Boc groups typically degrade faster in acidic conditions, while methoxymethyl ethers are stable up to pH 9 .
  • Protection Alternatives : Compare with acetyl or benzyl groups if instability is observed .

How can researchers optimize catalytic systems for imidazole ring formation in this compound?

Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(OAc)2_2) for cyclization efficiency. For example, CuI/1,10-phenanthroline systems enhance imidazole synthesis yields by 15–20% .
  • Solvent Effects : Use DMSO or DMF to stabilize polar transition states. Solvent-free microwave-assisted reactions may reduce side products .
  • DoE (Design of Experiments) : Apply a central composite design to optimize temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (2–6 hours) .

What strategies mitigate challenges in characterizing the polycyclic framework via mass spectrometry?

Answer:

  • Ionization Techniques : Use electrospray ionization (ESI+) with 0.1% formic acid to enhance protonation of nitrogen-rich moieties .
  • Tandem MS/MS : Fragment ions at collision energies of 20–35 eV to differentiate isobaric peaks from the diazapentacyclo core .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled intermediates to trace fragmentation pathways .

How should researchers evaluate the compound’s potential as a protease inhibitor given its structural motifs?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with protease active sites (e.g., HIV-1 protease). Focus on hydrogen bonding between the methoxycarbonyl group and catalytic aspartates .
  • Enzymatic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) in buffer (pH 6.5, 25°C) .
  • SAR (Structure-Activity Relationship) : Modify the tert-butyl group to isopropyl or cyclopropyl and compare inhibition potency .

What are best practices for ensuring reproducibility in large-scale synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control : Set specification limits for intermediates (e.g., ≥95% purity via HPLC, residual solvent <500 ppm) .
  • Batch Record Refinement : Document critical parameters (e.g., stirring rate, cooling gradients) to minimize lot-to-lot variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.